molecular formula C12H13N3O B6146659 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine CAS No. 1692569-24-6

1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine

Cat. No. B6146659
CAS RN: 1692569-24-6
M. Wt: 215.3
InChI Key:
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Description

1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine, also known as 2-benzofuranyl-5-methylpyrazole-3-amine (BMPA), is a chemical compound that has recently emerged as a potential therapeutic agent for a variety of diseases. BMPA is a member of the benzofuran class of compounds, which are known to exhibit a range of biological activities. BMPA has been studied for its potential to treat inflammation, cancer, diabetes, and other diseases.

Scientific Research Applications

BMPA has been studied for its potential to treat inflammation, cancer, diabetes, and other diseases. In particular, BMPA has been studied for its anti-inflammatory and anti-cancer properties. BMPA has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). BMPA has also been shown to induce apoptosis in cancer cells, as well as inhibit the growth of tumor cells. Additionally, BMPA has been studied for its potential to treat diabetes, as it has been shown to reduce blood glucose levels in diabetic mice.

Mechanism of Action

The exact mechanism of action of BMPA is not yet fully understood. However, it is believed that BMPA acts on various pathways in the body to produce its anti-inflammatory, anti-cancer, and antidiabetic effects. BMPA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. BMPA has also been shown to induce apoptosis in cancer cells, as well as inhibit the growth of tumor cells. Additionally, BMPA has been shown to activate the AMPK pathway, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMPA have been studied in a variety of animal models. BMPA has been shown to reduce inflammation, inhibit the growth of tumor cells, and reduce blood glucose levels in diabetic mice. BMPA has also been shown to reduce oxidative stress and improve mitochondrial function in animal models. Additionally, BMPA has been shown to induce autophagy, a process by which cells break down and recycle their own components.

Advantages and Limitations for Lab Experiments

One of the advantages of using BMPA in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, BMPA has been studied extensively in animal models and has been shown to produce a range of beneficial effects. However, there are some limitations to using BMPA in laboratory experiments. For example, BMPA is not yet approved for use in humans, so it cannot be used in clinical trials. Additionally, the exact mechanism of action of BMPA is not yet fully understood, so further research is needed to better understand how it works.

Future Directions

There are a number of potential future directions for BMPA research. For example, further research is needed to better understand the exact mechanism of action of BMPA and to determine its potential for use in the treatment of human diseases. Additionally, further research is needed to investigate the effects of BMPA on other diseases, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research is needed to investigate the potential for BMPA to be used as a drug delivery system for other therapeutic agents.

Synthesis Methods

BMPA can be synthesized via a multi-step process that involves the condensation of benzofuran-2-carboxylic acid with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in aqueous acetonitrile at a temperature of 80°C. After the reaction is complete, the product is isolated and purified via column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine' involves the synthesis of the benzofuran ring, followed by the synthesis of the pyrazole ring, and finally the coupling of the two rings to form the desired compound.", "Starting Materials": [ "2-hydroxybenzaldehyde", "ethyl acetoacetate", "methylamine", "acetic anhydride", "2-methyl-1H-pyrazol-3-amine", "sodium hydride", "2-bromo-5-methyl-1H-pyrazole", "2-bromo-5-methylbenzofuran" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-5-methylbenzofuran", "2-hydroxybenzaldehyde is reacted with ethyl acetoacetate in the presence of acetic anhydride to form 2-ethyl-2-(2-hydroxyphenyl)acetoacetate.", "The resulting compound is then treated with methylamine to form 2-methyl-3-(2-hydroxyphenyl)-1,3-dihydro-2-benzofuran-5-amine.", "This compound is then brominated using N-bromosuccinimide to form 2-bromo-5-methylbenzofuran.", "Step 2: Synthesis of 2-methyl-1H-pyrazol-3-amine", "2-bromo-5-methyl-1H-pyrazole is treated with sodium hydride in DMF to form 2-methyl-1H-pyrazol-3-amine.", "Step 3: Coupling of the two rings", "2-bromo-5-methylbenzofuran is reacted with 2-methyl-1H-pyrazol-3-amine in the presence of potassium carbonate and DMF to form the desired compound, 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine." ] }

CAS RN

1692569-24-6

Product Name

1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine

Molecular Formula

C12H13N3O

Molecular Weight

215.3

Purity

95

Origin of Product

United States

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